molecular formula C24H20N2O6 B3440816 2,5-Bis[(2-phenylacetyl)amino]terephthalic acid CAS No. 339157-51-6

2,5-Bis[(2-phenylacetyl)amino]terephthalic acid

Cat. No.: B3440816
CAS No.: 339157-51-6
M. Wt: 432.4 g/mol
InChI Key: OJVKDQBWFVOYFA-UHFFFAOYSA-N
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Description

2,5-Bis[(2-phenylacetyl)amino]terephthalic acid is a derivative of terephthalic acid (1,4-benzenedicarboxylic acid) functionalized at the 2- and 5-positions with (2-phenylacetyl)amino groups. These modifications introduce steric and electronic effects that influence crystallinity, solubility, and thermal stability.

Properties

IUPAC Name

2,5-bis[(2-phenylacetyl)amino]terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-21(11-15-7-3-1-4-8-15)25-19-13-18(24(31)32)20(14-17(19)23(29)30)26-22(28)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVKDQBWFVOYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2C(=O)O)NC(=O)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360015
Record name 2,5-bis[(2-phenylacetyl)amino]terephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339157-51-6
Record name 2,5-bis[(2-phenylacetyl)amino]terephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(2-phenylacetyl)amino]terephthalic acid typically involves the reaction of terephthalic acid with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine groups to form the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(2-phenylacetyl)amino]terephthalic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacetyl groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: The major products are terephthalic acid derivatives with carboxylic acid groups.

    Reduction: The major products are amine derivatives of the original compound.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

2,5-Bis[(2-phenylacetyl)amino]terephthalic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,5-Bis[(2-phenylacetyl)amino]terephthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl groups can interact with active sites on enzymes, potentially inhibiting their activity. The terephthalic acid core provides a rigid framework that can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Bio-Based 2,5-Furandicarboxylic Acid (FDCA)

FDCA is a prominent renewable alternative to terephthalic acid, featuring a furan ring instead of benzene (Figure 1). Key comparisons include:

Property 2,5-Bis[(2-phenylacetyl)amino]terephthalic Acid FDCA Terephthalic Acid (TPA)
Source Petrochemical synthesis Bio-based (from HMF oxidation) Petrochemical synthesis
Polymer Performance Likely high rigidity due to aromatic substituents Higher Tg (≈85–90°C in PEF vs. ≈75°C in PET) Lower Tg in PET
Oxygen Permeability Not reported 6–10× lower than PET High (limiting food packaging)
Crystallinity Expected moderate (substituents hinder packing) Low in polyamides High in polyamides
Environmental Impact Non-renewable Renewable, biodegradable Non-renewable

FDCA-based polyesters (e.g., PEF) outperform TPA-based analogs in thermal stability, gas barrier properties, and mechanical strength, making FDCA a sustainable substitute . However, FDCA-based polyamides exhibit lower crystallinity due to the furan ring’s rigidity, contrasting with TPA’s linearity .

Other Bis-Substituted Terephthalic Acid Derivatives

Substituents on terephthalic acid significantly alter material properties. Key examples include:

Compound (CAS/Reference) Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
2,5-Bis[(1,3-dioxobutyl)phenylamino]terephthalic acid (1,3-dioxobutyl)phenylamino 516.50 379.8 High thermal stability, low solubility
2,5-Bis(3-chlorophenylamino)terephthalic acid 3-chlorophenylamino 417.24 Not reported Antimicrobial potential
2,5-Bis(trifluoromethyl)terephthalic acid Trifluoromethyl 316.19 Not reported Enhanced hydrophobicity, fluoropolymer applications
  • Phenylacetyl vs. Halogenated Substituents : Chloro or bromo groups (e.g., ) increase molecular polarity and antimicrobial activity, whereas trifluoromethyl groups enhance hydrophobicity and chemical resistance .
  • Bulkiness and Solubility: Bulky substituents like (1,3-dioxobutyl)phenylamino reduce solubility in common solvents, limiting processability .

Performance in Polymer Matrices

  • FDCA vs.
  • Substituted Terephthalic Acids in Coordination Polymers: Carbamoyl or amino substituents enable chelation with metals, forming stable oligomer complexes for catalytic or antimicrobial applications .

Biological Activity

2,5-Bis[(2-phenylacetyl)amino]terephthalic acid is a synthetic compound characterized by its unique molecular structure, which includes two phenylacetylamide substituents attached to a terephthalic acid backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science.

  • Molecular Formula : C24_{24}H20_{20}N2_{2}O6_{6}
  • Molecular Weight : 432.4 g/mol
  • Functional Groups : Aromatic carboxylic acid and amide

The synthesis of this compound typically involves nucleophilic attack by the amine group of terephthalic acid on the carbonyl carbon of phenylacetyl chloride, leading to the formation of amide bonds. The reaction conditions must be carefully controlled to optimize yield and purity.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities, including anti-inflammatory , analgesic , and anticancer properties . These activities are often attributed to their ability to interact with specific enzymes or receptors in biological pathways.

  • Enzyme Interaction : The amide and carboxylic acid functional groups may enable this compound to mimic natural substrates, allowing it to interact with enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : Similar compounds have been shown to modulate signaling pathways related to cell proliferation and apoptosis.

Antiproliferative Activity

A study explored the antiproliferative effects of various compounds derived from terephthalic acid, including those with similar structures to this compound. The results indicated that certain derivatives exhibited significant activity against multiple myeloma cells, with IC50_{50} values as low as 9.5 nM for some hybrids .

CompoundIC50_{50} (nM)Cell Line
Hybrid A9.5RPMI 8226
Hybrid B157.7Resistant RPMI 8226
Hybrid C37.13D Spheroid Model

Anti-inflammatory Properties

Research into related compounds has suggested that they may exert anti-inflammatory effects by inhibiting specific pathways involved in inflammation. For instance, compounds with structural similarities have been shown to reduce pro-inflammatory cytokine levels in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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